(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate
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Overview
Description
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate is a chemical compound with a unique structure that combines an indene moiety with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate typically involves the reaction of 3-hydroxy-2,3-dihydro-1H-indene with N-ethyl-N-methylcarbamoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylamine.
Substitution: Formation of 3-chloro-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate.
Scientific Research Applications
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-methylcarbamate
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethylcarbamate
- (3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N,N-dimethylcarbamate
Uniqueness
(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl N-ethyl-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[(3S)-3-hydroxy-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8,12,15H,3,5,7H2,1-2H3/t12-/m0/s1 |
InChI Key |
NOPXLIWXAIHZBJ-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@@H]2O)C=C1 |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2O)C=C1 |
Origin of Product |
United States |
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